Home > Products > Screening Compounds P18710 > 1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE -

1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Catalog Number: EVT-4465926
CAS Number:
Molecular Formula: C19H17FN4O4
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

  • Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (FXa). [] It exhibits subnanomolar potency and good in vitro selectivity. [] DPC423 has been investigated for its metabolic disposition in various species, including mice, rats, dogs, and humans. []

SN429 (2b)

  • Compound Description: SN429 (2b) is a potent factor Xa inhibitor with a reported Ki value of 13 pM. [] This compound represents an optimized heterocyclic core within a series of isoxazoline and isoxazole-based FXa inhibitors. []
  • Relevance: Although the structure of SN429 (2b) is not explicitly provided, it is stated to be a result of optimizing the heterocyclic core of a series that led to DPC423. [] Given the close relationship between DPC423 and 1-(2-Fluorobenzyl)-N-(4-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide, SN429 (2b) likely shares significant structural similarities, particularly the presence of a pyrazole core.
  • Compound Description: These conjugates are formed through the transfer of glutamate from glutathione (GSH) to the benzylamine moiety of DPC423 and its analogs. [] This reaction is mediated by the enzyme gamma-glutamyltranspeptidase (GGT). []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A acts as a potent and selective antagonist for the CB1 cannabinoid receptor. [, , , ] It exhibits nanomolar affinity for both rat brain and human CB1 receptors. [] SR141716A has been extensively studied for its binding interactions and structure-activity relationships. [, , ]

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. [] It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors. [] SR147778 has been shown to antagonize various pharmacological effects induced by cannabinoid agonists. []
  • Relevance: SR147778 shares a high degree of structural similarity with SR141716A, both being pyrazole-3-carboxamide derivatives with similar substitutions at the 1-, 4-, and 5-positions of the pyrazole ring. [] This structural resemblance to SR141716A makes it indirectly related to 1-(2-Fluorobenzyl)-N-(4-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide.

5-(5-Alkynyl-2-thienyl)pyrazole Derivatives

  • Compound Description: This class of compounds represents a novel series of highly potent CB1 receptor antagonists with good CB1/2 selectivity. [] These derivatives were discovered through bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A with a 2-thienyl moiety linked to an alkynyl unit. []

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

  • Compound Description: These compounds are novel ligands for the cerebral cannabinoid receptor (CB1). [] They possess higher binding affinity and lower lipophilicity compared to Rimonabant (SR141716) and AM281. [] Both compounds have been radiolabeled for potential use as PET radioligands for imaging CB1 receptors. []
  • Relevance: JHU75528 and JHU75575 belong to the same pyrazole-3-carboxamide class as SR141716A and SR147778, exhibiting structural similarities in their core pyrazole ring system and substitution patterns. [] This structural similarity to other CB1 antagonists indirectly relates them to 1-(2-Fluorobenzyl)-N-(4-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

  • Compound Description: This compound is a peripherally restricted CB1R antagonist discovered through extensive structural modifications of SR141716A. [] It exhibits potent CB1R activity and has shown significant weight-loss efficacy in diet-induced obese mice. []
  • Relevance: This compound, derived from SR141716A, further emphasizes the structural modifications possible within the pyrazole-3-carboxamide class to achieve specific pharmacological properties. [] This information is relevant for understanding potential structural variations and their impact on the activity of 1-(2-Fluorobenzyl)-N-(4-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide.

Properties

Product Name

1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

IUPAC Name

2-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-5-nitropyrazole-3-carboxamide

Molecular Formula

C19H17FN4O4

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C19H17FN4O4/c1-28-15-8-6-13(7-9-15)11-21-19(25)17-10-18(24(26)27)22-23(17)12-14-4-2-3-5-16(14)20/h2-10H,11-12H2,1H3,(H,21,25)

InChI Key

CWPJOMWQFDGVLA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.